molecular formula C6H5BrN4 B14910501 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine CAS No. 2413085-89-7

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B14910501
CAS No.: 2413085-89-7
M. Wt: 213.03 g/mol
InChI Key: QIUCBKXHLRHWJF-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a bromine substituent at the C3 position and an amino group at the C5 position of the fused pyrazolopyrimidine heterocyclic system, making it a versatile and reactive scaffold for constructing diverse chemical libraries . The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in medicinal chemistry, known for its potent biological activity and strong presence in targeted cancer therapies . This bromo-amine derivative is particularly valuable for synthesing novel protein kinase inhibitors (PKIs) . Researchers utilize this compound to develop potential therapeutics targeting kinases such as CK2, EGFR, B-Raf, and cyclin-dependent kinases (CDKs), which are critical regulators in cellular signalling pathways and are often disrupted in cancers . The C3 bromine serves as an excellent handle for further functionalization via modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction for C-arylation or copper-catalyzed Ullmann-type reactions for C-N bond formation to create 3,5-bis-aminated products . This allows for the efficient introduction of diverse amine structures, enabling extensive exploration of structure-activity relationships (SAR) . The C5 amino group can be utilized in nucleophilic aromatic substitution reactions or further derivatized, providing a second vector for molecular diversification. This dual functionality enables researchers to efficiently create complex, drug-like molecules for high-throughput screening and lead optimization campaigns. Applications: This chemical is intended for research applications only, including: (1) Synthesis of novel pyrazolo[1,5-a]pyrimidine-based analogs for biological screening; (2) Development of targeted protein kinase inhibitors for oncology research; (3) Construction of chemical libraries for probing structure-activity relationships; (4) Medicinal chemistry exploration and lead compound optimization. Note: This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2413085-89-7

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C6H5BrN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10)

InChI Key

QIUCBKXHLRHWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1N

Origin of Product

United States

Chemical Transformations and Derivatization of 3 Bromopyrazolo 1,5 a Pyrimidin 5 Amine

Cross-Coupling Reactions at the Bromine Position (C3)

The bromine atom at the C3 position is a key handle for introducing carbon and nitrogen substituents through transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have been effectively employed to forge new C-C and C-N bonds at this site.

Palladium-catalyzed reactions are powerful tools for the derivatization of heteroaromatic halides. While the presence of an unprotected amino group can sometimes pose challenges by interacting with the metal catalyst, successful couplings have been reported on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.orgnih.gov

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds, has been efficiently applied to related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one systems. rsc.org These reactions demonstrate the feasibility of coupling a wide variety of aryl and heteroaryl boronic acids at the C3 position, typically requiring a palladium catalyst and a suitable ligand to proceed in good to excellent yields. nih.govrsc.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids using a XPhosPdG2/XPhos catalyst system has been shown to produce C3-arylated products in yields ranging from 67% to 89%. rsc.orgnih.gov

Boronic Acid PartnerCatalyst SystemYield (%)Reference
p-Methoxyphenylboronic acidXPhosPdG2/XPhos89 rsc.org
Phenylboronic acidXPhosPdG2/XPhos74 nih.gov
Biphenyl-4-ylboronic acidXPhosPdG2/XPhos79 nih.gov
Naphthalen-2-ylboronic acidXPhosPdG2/XPhos85 nih.gov
Thiophen-2-ylboronic acidXPhosPdG2/XPhos78 rsc.org

The Sonogashira coupling provides a route to C3-alkynylated derivatives by reacting the C3-bromo position with terminal alkynes. nih.govresearchgate.net This palladium and copper-co-catalyzed reaction has been used to synthesize a variety of alkyne-spacer derivatives from bromo-substituted pyrazolo[1,5-a]pyrimidin-2-amines. nih.gov A related strategy has also been employed for C5-alkynylation on a 3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidine scaffold using PdCl₂(PPh₃)₂ and CuI, affording products in yields up to 90%. rsc.org

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgjocpr.com This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org While specific examples on the 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine substrate are less commonly detailed, the methodology represents a highly viable, albeit potentially challenging, route for introducing new amino substituents at the C3 position. rsc.orgresearchgate.net

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, offer an efficient alternative to palladium-based systems for C3-amination. An effective microwave-assisted method has been developed for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines from 5-amino-3-bromo-substituted precursors. mdpi.comnih.gov

This protocol utilizes copper(I) iodide (CuI) as the catalyst with a carbazole-based ligand. mdpi.comnih.gov The reaction demonstrates broad substrate scope, efficiently coupling primary and secondary alkylamines, as well as various aryl- and heteroarylamines, to the C3 position. mdpi.com The reactions are rapid, typically completing within one hour under microwave heating at 80 °C, and provide good to excellent yields, averaging 83% across numerous examples. mdpi.comnih.gov This method is particularly advantageous as it tolerates a variety of existing amino substituents at the C5 position. mdpi.com

C5-Amine PrecursorCoupled Amine (at C3)Yield (%)Reference
5-(Pyrrolidin-1-yl)Morpholine93 mdpi.com
5-(Pyrrolidin-1-yl)Piperidine91 mdpi.com
5-(Pyrrolidin-1-yl)Aniline85 mdpi.com
5-(Cyclohexylamino)Morpholine88 mdpi.com
5-(Cyclohexylamino)Pyrrolidine (B122466)85 mdpi.com
5-(Phenylamino)Morpholine82 mdpi.com

Modifications and Reactions at the 5-Amino Group

The 5-amino group of the scaffold is itself a point for introducing structural diversity. The parent compound, this compound, can be viewed as a starting point for a family of derivatives where the substituent at the C5 position is varied.

A primary strategy for modifying this position involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984). mdpi.comnih.gov This commercially available intermediate readily reacts with a diverse array of primary and secondary amines to yield a library of C5-amino-substituted-3-bromopyrazolo[1,5-a]pyrimidines. mdpi.com This two-step approach—first, substitution at C5, followed by cross-coupling at C3—is a powerful method for creating a wide range of 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The tolerance of subsequent C3-coupling reactions to both alkyl and aryl amines at the C5 position underscores the robustness of this strategy. mdpi.com

Strategies for Enhancing Structural Diversity from this compound Scaffolds

The generation of compound libraries with significant structural diversity from the this compound core relies on the sequential and orthogonal functionalization of the C3 and C5 positions. nih.gov

A highly effective strategy begins with the versatile intermediate 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. mdpi.comnih.gov

Diversification at C5: The chlorine atom at C5 is selectively displaced by a wide range of amines via SNAr reaction, creating a first level of diversity. This step produces a collection of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-amine analogues, each with a unique substituent on the C5-nitrogen. mdpi.com

Diversification at C3: Each of the C5-functionalized intermediates can then be subjected to a variety of transition-metal-catalyzed cross-coupling reactions at the C3-bromo position. nih.gov Palladium-catalyzed Suzuki couplings can introduce aryl and heteroaryl moieties, while copper-catalyzed Ullmann-type aminations can install a second, different amino group. rsc.orgmdpi.comnih.gov

This two-dimensional approach, where libraries of C5-substituted compounds are further expanded by an array of C3-substitutions, allows for the rapid and efficient generation of a large number of structurally distinct molecules from a single, common scaffold. nih.gov The compatibility of different reaction types (e.g., SNAr, Suzuki, Ullmann) provides chemists with a flexible toolkit to build molecular complexity and explore structure-activity relationships systematically. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Patterns on Biological Activity Profiles

For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones investigated as antitubercular agents, the substitution pattern on a phenyl group at the R2 position played a significant role. Small electron-withdrawing groups like fluoro substituents were found to either retain or slightly improve the compound's potency. acs.org Specifically, compounds with 3,4-difluoro or 3,4-dichloro substitutions on the phenyl ring showed favorable activity. acs.org

The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold allows for the development of potent inhibitors for various protein kinases. rsc.org Optimization of substituents led to the discovery of potent and selective FLT3-ITD inhibitors, with compounds 17 and 19 displaying IC50 values of 0.4 nM. nih.govresearchgate.net These compounds also demonstrated excellent antiproliferative activities against acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net

The following table summarizes the impact of different substituent patterns on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.

Position of SubstitutionType of SubstituentResulting Biological Activity
C2Phenyl group with fluoro substituentsMaintained or slightly improved antitubercular activity. acs.org
C3, C5, C7Various functional groupsEnhanced biological activity and structural diversity as protein kinase inhibitors. nih.govrsc.org
C7Aryl groupsProduction of sedative, anxiolytic, and hypnotic effects. researchgate.net
C3, C5Diphenyl-N-(pyridin-2-ylmethyl)Potent inhibitors of mycobacterial ATP synthase. mdpi.com

Impact of Halogenation at C3 on Molecular Interactions and Bioactivity

Halogenation, particularly at the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold, is a key strategy for modulating the biological activity of these compounds. The introduction of a halogen atom can influence the compound's electronic distribution, lipophilicity, and ability to form halogen bonds, thereby affecting its interaction with biological targets.

An efficient and mild method for the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent. nih.gov This method allows for the synthesis of a range of C3 halogenated pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.govrsc.org Mechanistic studies suggest that this halogenation process occurs via an electrophilic substitution mechanism. nih.gov

The presence of a halogen at the C3 position can be crucial for the anxiolytic properties of some derivatives. nih.gov Furthermore, C3-halogenated pyrazolo[1,5-a]pyrimidines serve as important building blocks for the synthesis of more complex and functionally diverse derivatives through cross-coupling reactions. nih.gov For example, 3-iodo pyrazolo[1,5-a]pyrimidines have been successfully used in Suzuki and Sonogashira coupling reactions to introduce other functional groups. nih.gov

The regioselective control of halogenation at the C3 position can be achieved by altering reaction conditions, allowing for the synthesis of various derivatives with distinct biological properties. researchgate.net

Halogen at C3Impact on BioactivitySynthetic Utility
BromineContributes to the overall pharmacological profile, potentially enhancing binding affinity.Intermediate for further functionalization via cross-coupling reactions.
IodineCan be transformed into other substituted pyrazolo[1,5-a]pyrimidines. nih.govPrecursor for Suzuki and Sonogashira coupling reactions. nih.gov
ChlorineCan be introduced with commendable yields. rsc.orgBuilding block for diverse derivatives.

Role of the Amine Moiety at C5 in Target Binding and Functional Modulation

The amine group at the C5 position of the pyrazolo[1,5-a]pyrimidine ring system plays a significant role in mediating interactions with biological targets, often acting as a key hydrogen bond donor or acceptor. In a study focused on developing selective PI3Kδ inhibitors, various amine substituents were introduced at the C2 position, while different benzimidazole (B57391) groups were placed at the C5 position of the pyrazolo[1,5-a]pyrimidine core. mdpi.com This highlights the importance of substitutions at the C5 position for modulating kinase activity.

The synthesis of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines has been designed to enable the formation of amines at position 6, which can then be used to synthesize other fused rings. nih.gov While this study focuses on the C6 position, it underscores the synthetic accessibility and importance of amino groups on the pyrimidine (B1678525) ring for further derivatization and biological activity modulation.

The presence of an amine group at C5, as in 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine, is anticipated to be a critical feature for its biological activity profile, likely participating in key binding interactions within a target active site.

Conformational Analysis and its Relation to Biological Activity

While specific conformational analysis of this compound is not extensively detailed in the reviewed literature, studies on related pyrimidine derivatives provide insights. For instance, the conformational polymorphism of a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed two distinct molecular conformations in different crystal forms. mdpi.com These different conformations were attributed to the demands of molecular packing and resulted in different supramolecular interactions. mdpi.com

The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena could amplify their applications. nih.gov The interplay between the rigid core and the flexibility of its substituents is a key aspect of their SAR. In the context of PI3Kδ inhibitors, different substituents at the C2 and C5 positions led to varied interactions within the active site of the enzyme, indicating that subtle conformational changes induced by these substituents can have a profound impact on activity and selectivity. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Ligand-Target Interaction Studies

Molecular docking simulations are a cornerstone of ligand-target interaction studies, providing predictions of how a small molecule like 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine might bind to a biological target, typically a protein. While specific docking studies for this exact compound are not extensively detailed in the available literature, the broader class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been the subject of numerous such investigations. These studies reveal key structural features that govern binding affinity and selectivity.

Allosteric modulation, where a ligand binds to a site other than the active site to modulate the target's activity, is another area of interest. While specific studies on allosteric modulation by this compound are not available, the diverse chemical space accessible through derivatization of the pyrazolo[1,5-a]pyrimidine scaffold makes it a promising candidate for the design of allosteric modulators.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of molecules. These calculations can provide valuable information about properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been employed to understand their geometric and electronic properties. cu.edu.eg These studies can predict the most stable conformation of the molecule and provide insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the amino group would significantly influence the electronic distribution across the pyrazolo[1,5-a]pyrimidine core. Quantum chemical calculations could precisely map these effects, identifying regions of high and low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic modifications.

In Silico Screening and Virtual Library Design for Pyrazolo[1,5-a]pyrimidine Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This approach allows for the rapid identification of potential hit molecules for further experimental investigation. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov

Virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives can be designed by systematically modifying the substituents at various positions of the core scaffold. drugdesign.org For this compound, a virtual library could be generated by introducing a diverse range of chemical groups at other available positions. These virtual compounds can then be screened against various therapeutic targets using high-throughput docking or pharmacophore modeling. This process can help in identifying new derivatives with improved potency, selectivity, or pharmacokinetic properties.

The design of these libraries often incorporates principles of drug-likeness, such as Lipinski's rule of five, to ensure that the designed molecules have a higher probability of being developed into successful drugs.

Computational Prediction-Based Analyses of Biological Activities

Computational models can be developed to predict the biological activities of compounds based on their chemical structure. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are built by correlating the structural features of a set of compounds with their experimentally determined biological activities.

While a specific QSAR model for this compound may not exist, the wealth of biological data available for other pyrazolo[1,5-a]pyrimidine derivatives allows for the development of predictive models for this class of compounds. rsc.org These models can help in predicting the potential activities of new, untested derivatives.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. nih.govrsc.org These in silico ADME/Tox predictions are crucial in the early stages of drug discovery to identify and filter out compounds with undesirable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of development. For this compound, such predictions would provide valuable insights into its potential as a drug candidate.

Biological Activity Profiles of Pyrazolo 1,5 a Pyrimidine Derivatives in Vitro and Mechanistic Studies

Kinase Inhibitory Activities (in vitro assays)

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) are notable for their potent activity as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org

Inhibition of Tropomyosin Receptor Kinases (Trk)

The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-trial-stage Tropomyosin Receptor Kinase (Trk) inhibitors, which are key targets in solid tumors with NTRK gene fusions. mdpi.comresearchgate.netnih.gov Two of the three marketed drugs for such cancers are based on this scaffold. mdpi.comresearchgate.net

Researchers have developed numerous derivatives demonstrating potent inhibition of TrkA, TrkB, and TrkC. For instance, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidines showed excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. mdpi.comnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring significantly influence inhibitory activity. mdpi.comnih.gov For example, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position was found to enhance Trk inhibition. mdpi.comnih.gov

Furthermore, to combat acquired resistance to first-generation inhibitors, second-generation compounds have been designed. researchgate.net One such derivative, compound 5n, demonstrated potent activity against clinically relevant TrkA mutations, with IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TRKAG667C, TRKAF589L, and TRKAG595R respectively, showing significant improvement over existing inhibitors like selitrectinib. nih.gov

Compound/Derivative ClassTarget KinaseIC50 ValueReference
Picolinamide-substituted derivativesTrkA1.7 nM mdpi.comnih.gov
Compound 5nTRKAG667C2.3 nM nih.gov
Compound 5nTRKAF589L0.4 nM nih.gov
Compound 5nTRKAG595R0.5 nM nih.gov

Inhibition of Protein Kinases (e.g., Pim-1, Flt-3, EGFR, B-Raf, MEK, CK2, CDK, PDE4, BCL6, DRAK1)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of a wide array of other protein kinases implicated in cancer and other diseases. nih.govrsc.org

Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent and selective CDK inhibitors. acs.org For example, the compound BS-194 (4k) inhibits CDK2, CDK1, and CDK9 with IC50 values of 3, 30, and 90 nmol/L, respectively. acs.orglookchem.com Dinaciclib, another inhibitor with a pyrazolo[1,5-a]pyrimidine core, obstructs ATP binding to inhibit multiple CDKs. nih.gov

Other Kinases: Research has explored derivatives targeting kinases such as Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Mitogen-activated protein kinase kinase (MEK). nih.govrsc.org Their inhibitory effects on B-Raf and MEK are particularly relevant in melanoma treatment. rsc.org The scaffold has also been utilized to develop inhibitors for Pim-1, Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase 1 (DRAK1). nih.govrsc.org

Derivative ClassTarget Kinase(s)IC50 ValueReference
BS-194 (4k)CDK23 nmol/L acs.orglookchem.com
BS-194 (4k)CDK130 nmol/L acs.orglookchem.com
BS-194 (4k)CDK990 nmol/L acs.orglookchem.com
General DerivativesCK2, EGFR, B-Raf, MEK, Pim-1, PDE4, BCL6, DRAK1Not Specified nih.govrsc.org

ATP-Competitive and Allosteric Inhibition Mechanisms

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as ATP-competitive inhibitors. nih.govrsc.org Their structural similarity to the adenine (B156593) ring of ATP allows them to bind to the ATP-binding pocket of kinases, effectively blocking the enzyme's activity. nih.govnih.govrsc.org The fused ring system provides a rigid framework that can form crucial hydrogen bonds with residues in the kinase hinge region, a key interaction for ATP binding. mdpi.comnih.gov For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core can form a hydrogen bond with methionine residues in the hinge region of both TrkA and CDK2. mdpi.comnih.gov While the predominant mechanism is ATP competition, some derivatives have also been reported to act as allosteric inhibitors. rsc.org

Antimicrobial Activities (in vitro studies)

In addition to their kinase inhibitory effects, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.goveijppr.comresearchgate.net

Antibacterial Potentials and Mechanisms of Action

Numerous studies have reported the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.gov

The antibacterial efficacy is highly dependent on the substituents attached to the core structure. For instance, certain 3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidines exhibited potent activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 2.6 µM and 5.3 µM, respectively. researchgate.netingentaconnect.com Some compounds have shown greater potency than the standard antibiotic tetracycline (B611298) against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netbohrium.com

The proposed mechanisms of action include the inhibition of essential bacterial enzymes. Some derivatives have shown promising inhibitory activity against MurB, an enzyme involved in the biosynthesis of the bacterial cell wall. researchgate.net Others have been investigated as potential inhibitors of bacterial RNA polymerase. nih.gov

Derivative ClassBacterial Strain(s)MIC/MBC (µM)Reference
3-(4-methoxybenzyl)-7-(4-methoxyphenyl) derivativeMultiple2.6 / 5.3 researchgate.netingentaconnect.com
Compound 16dFusarium oxysporum7.81 µg/mL (MIC) bohrium.com
7-p-tolyl and 7-(4-methoxyphenyl) derivativesMultiple2.8 / 5.6 and 2.6 / 5.3 researchgate.net

Antifungal and Antiviral Properties

Antifungal Activity: Pyrazolo[1,5-a]pyrimidines have been evaluated for their effectiveness against various fungal pathogens, including those affecting plants. amazonaws.comnih.gov Certain 6,7-diarylpyrazolo[1,5-a]pyrimidine derivatives displayed significant inhibition against Alternaria solani, Cytospora sp., and Fusarium solani, with IC50 values in the range of 17-28 µg/mL. amazonaws.comnih.gov In another study, a derivative (compound 16d) showed excellent activity against Fusarium oxysporum, with an MIC of 7.81 µg/mL, which was more potent than the standard antifungal Amphotericin B. bohrium.com

Antiviral Activity: The antiviral potential of this scaffold is also an active area of research. nih.govnbinno.com Macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed to target host NAK kinases (such as AAK1), which are involved in clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells. biorxiv.org These inhibitors demonstrated antiviral activity against various RNA viruses by potently inhibiting the phosphorylation of the AP-2 complex, a key component of the endocytosis machinery. biorxiv.org

Anticancer and Antiproliferative Effects (in vitro cellular assays)

Derivatives of the pyrazolo[1,5-a]pyrimidine nucleus are frequently reported to possess cytotoxic and antiproliferative properties against various cancer cell lines. ekb.eg The general structure is considered a "privileged scaffold" in drug discovery, and modifications at different positions of the pyrimidine (B1678525) and pyrazole (B372694) rings can lead to potent anticancer agents. nih.gov

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Although specific data for 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine is not available, studies on analogous compounds highlight the potential of this chemical class. For instance, various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been tested against human cancer cell lines, with some compounds exhibiting significant activity. eurjchem.comnih.gov One study reported a series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, where a particular derivative showed high potency against the human colon tumor cell line (HCT116) with an IC₅₀ value of 0.0020 μM. eurjchem.com Another investigation into new pyrazolo[1,5-a]pyrimidine derivatives assessed cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net These findings underscore the importance of the pyrazolo[1,5-a]pyrimidine core in designing novel anticancer agents, though direct evidence for the 3-bromo-5-amino variant is absent.

Mechanistic Insights into Anticancer Action (e.g., pathway disruption)

The anticancer mechanisms of pyrazolo[1,5-a]pyrimidine derivatives often involve the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. nih.gov Compounds from this class have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are key to cell cycle progression. For example, some derivatives have been investigated as dual inhibitors of CDK2 and tubulin, suggesting a multi-targeted approach to halting cancer cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, fitting into the kinase's active site. nih.gov However, without specific studies on this compound, its precise mechanism of action, should it possess anticancer properties, remains speculative.

Other Investigated Biological Activities (in vitro)

Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for a range of other biological effects in in vitro models.

Anti-inflammatory Properties

Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. nih.gov The mechanism often involves the inhibition of key inflammatory mediators. For example, some compounds in this family have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory process. nih.gov While these studies establish the anti-inflammatory potential of the general scaffold, no specific in vitro anti-inflammatory data has been published for this compound.

Antioxidant Potential

The antioxidant capacity of various pyrazolo[1,5-a]pyrimidine derivatives has been assessed through different in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netbanglajol.info In one study, certain synthesized pyrazolo[1,5-a]pyrimidines demonstrated good to high antioxidant activities, with one compound exhibiting an IC₅₀ value of 15.34 μM, comparable to the standard ascorbic acid. researchgate.net Another report on different derivatives also confirmed moderate to very strong antioxidant activity using the ABTS method. researchgate.net These results suggest that the pyrazolo[1,5-a]pyrimidine nucleus can contribute to antioxidant effects, although specific data for the 3-bromo-5-amino derivative is lacking.

Anti-diabetic and Anti-Alzheimer's Activities

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to metabolic and neurodegenerative diseases. In vitro studies on certain derivatives have shown inhibitory activity against enzymes relevant to diabetes, such as α-amylase and α-glucosidase. nih.gov For instance, one compound demonstrated a 72.91% inhibition of α-amylase. nih.gov

In the context of Alzheimer's disease, research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. A pyrazolo[1,5-a]pyrimidine derivative was reported to display an acetylcholinesterase inhibition of 62.80%. nih.gov While these findings are promising for the broader chemical class, no specific in vitro studies have been reported for this compound in relation to anti-diabetic or anti-Alzheimer's activities.

Advanced Characterization and Analytical Techniques in Pyrazolo 1,5 a Pyrimidine Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. Based on data from similar structures like 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984), the aromatic protons on the pyrazolopyrimidine core would appear in the downfield region (typically δ 6.0-9.5 ppm) biorxiv.org. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each carbon atom in the heterocyclic system. The chemical shifts would confirm the presence of the pyrazole (B372694) and pyrimidine (B1678525) rings. Data from related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be used to predict the approximate chemical shifts researchgate.netnih.gov.

Table 1: Predicted NMR Data for this compound
TechniquePositionPredicted Chemical Shift (δ, ppm)Notes
¹H NMRH-2~8.0 - 8.5Singlet, pyrazole ring proton
H-6~6.5 - 7.0Doublet, pyrimidine ring proton
H-7~8.5 - 9.0Doublet, pyrimidine ring proton
NH₂Variable (broad singlet)Protons on the amine group
¹³C NMRC-2~145 - 150-
C-3~90 - 95Carbon bearing the bromine atom
C-3a~148 - 152-
C-5~155 - 160Carbon bearing the amine group
C-6~95 - 100-
C-7~140 - 145-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₅BrN₄), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak researchgate.net.

Table 2: Predicted Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₆H₅BrN₄
Molecular Weight (using ⁷⁹Br)227.96 g/mol
Molecular Weight (using ⁸¹Br)229.96 g/mol
Expected [M]⁺ Peak (m/z)~228
Expected [M+2]⁺ Peak (m/z)~230

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic bands for the amine group and the aromatic heterocyclic core. The primary amine (-NH₂) group typically shows two distinct N-H stretching bands spectroscopyonline.com.

Table 3: Predicted Infrared Spectroscopy Data for this compound
Vibrational ModeExpected Frequency (cm⁻¹)Functional Group
N-H Stretch (asymmetric & symmetric)3300 - 3500Primary Amine (-NH₂)
C-H Stretch (aromatic)3000 - 3100Heterocyclic Ring
N-H Bend (scissoring)1580 - 1650Primary Amine (-NH₂)
C=N and C=C Stretch1400 - 1600Heterocyclic Ring
C-N Stretch1250 - 1350Aryl-Amine
C-Br Stretch500 - 600Bromo-Aryl

X-ray Crystallography for Detailed Conformational and Supramolecular Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of related compounds, such as 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, demonstrates the utility of this method researchgate.net.

A crystallographic study would definitively confirm the connectivity of the atoms and the planarity of the fused ring system. Furthermore, it would provide invaluable insight into the supramolecular assembly, revealing intermolecular interactions such as hydrogen bonds formed by the amine group and potential π-π stacking between the aromatic rings. These interactions are crucial in understanding the solid-state properties of the material.

Table 4: Exemplary Data Obtainable from X-ray Crystallography (based on analogues)
ParameterType of Information Provided
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the repeating unit in the crystal.
Bond Lengths & AnglesConfirms atomic connectivity and geometry (e.g., C-Br, C-N, C=C bond lengths).
Torsion AnglesDescribes the conformation of the molecule.
Intermolecular InteractionsIdentifies hydrogen bonding (e.g., N-H···N) and π-π stacking distances.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification and purity analysis of compounds. For a polar molecule like this compound, a reversed-phase HPLC method would likely be employed researchgate.net. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The purity would be determined by integrating the peak area of the compound in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for a preliminary assessment of purity chemijournal.com. A small amount of the reaction mixture is spotted on a silica gel plate, which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The spots can be visualized under UV light chemijournal.com.

Table 5: Typical Chromatographic Conditions for Analysis
TechniqueParameterTypical Conditions
HPLCStationary PhaseReversed-Phase C18 column
Mobile PhaseGradient of Water and Acetonitrile (often with 0.1% TFA or Formic Acid)
DetectionUV detector (e.g., at 254 nm)
TLCStationary PhaseSilica gel 60 F₂₅₄ plate
Mobile Phase (Eluent)A mixture of a nonpolar and a polar solvent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)
VisualizationUV light (254 nm)

Future Research Directions and Therapeutic Implications

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The future synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5-amine and its derivatives will increasingly focus on methodologies that are not only high-yielding but also align with the principles of green chemistry. Traditional multi-step syntheses are often hampered by limitations such as harsh reaction conditions, the use of toxic reagents, and tedious work-up procedures. ias.ac.in Consequently, the development of more efficient, atom-economical, and sustainable synthetic routes is a key research objective.

Promising future directions include the refinement and broader application of:

Microwave-Assisted Synthesis: This technique has already demonstrated its value by significantly shortening reaction times and improving yields for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. mdpi.comsemanticscholar.org Future work will likely focus on optimizing microwave-assisted protocols for a wider range of substrates and developing one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis process. semanticscholar.org For instance, a microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors has been shown to be highly efficient, producing 3,5-bis-aminated products in excellent yields with reaction times of only one hour. mdpi.comresearchgate.net

Multi-Component Reactions (MCRs): One-pot, three-component strategies have been developed for the efficient synthesis of diverse pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These reactions enhance efficiency by combining multiple operational steps without isolating intermediates, thus saving time, solvents, and resources. Future research will aim to discover new MCRs that allow for the construction of even more complex and highly functionalized pyrazolo[1,5-a]pyrimidine cores in a single step.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a critical area for development. Methodologies employing deep eutectic solvents (DES) or catalysts like choline (B1196258) hydroxide (B78521) have been shown to be effective and eco-friendly alternatives to traditional volatile organic solvents. ias.ac.inresearchgate.net Further exploration of biodegradable catalysts and solvent-free reaction conditions will be essential for creating truly sustainable synthetic pathways. rsc.org

Synthetic MethodKey FeaturesAdvantagesReference
Microwave-Assisted Copper Catalysis Ullmann-type coupling of amines to 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) precursors.Short reaction times (e.g., 1 hour), excellent yields (avg. 83%), broad substrate scope. mdpi.comresearchgate.net
One-Pot, Three-Component Reactions Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides.High efficiency, operational simplicity, diverse products from readily available starting materials. nih.gov
Deep Eutectic Solvents (DES) Use of a DES (e.g., choline chloride:urea) as a benign reaction medium.Environmentally friendly, high yields, simple work-up procedures. ias.ac.inresearchgate.net
Conventional Heating vs. Microwave Cyclocondensation reactions performed under different heating methods.Microwave irradiation can lead to chemoselectivity, affording different isomers than conventional heating and often in higher yields. nih.gov

Exploration of Diversified Chemical Space through Further Derivatization of this compound and its Analogs

The this compound molecule is an ideal starting point for generating large libraries of compounds for drug discovery screening. The bromine atom at the C-3 position and the amine at the C-5 position are key handles for chemical modification, allowing for extensive exploration of the chemical space around the core scaffold.

Future research will focus on:

Exploiting the C-3 Position: The bromine atom is a versatile functional group for post-functionalization via modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira coupling can be used to introduce a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at this position. nih.govnih.govsemanticscholar.org This allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.

Derivatization at the C-5 and C-7 Positions: The pyrimidine (B1678525) ring offers additional sites for modification. The C-5 amino group can be acylated, alkylated, or used as a foundation for building more complex substituents. Furthermore, strategic modifications at the C-7 position have been shown to be critical for the activity of many pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov

Scaffold Hopping and Macrocyclization: Moving beyond simple substitutions, future work will involve more advanced medicinal chemistry strategies. Scaffold hopping can lead to the discovery of entirely new classes of inhibitors based on the pyrazolo[1,5-a]pyrimidine framework. nih.gov Additionally, the synthesis of macrocyclic analogs has been shown to produce potent inhibitors, a strategy that can improve binding affinity and selectivity. mdpi.com

The goal of this extensive derivatization is to conduct detailed structure-activity relationship (SAR) studies. nih.gov By systematically altering substituents at various positions, researchers can identify the key structural features required for potent and selective inhibition of specific biological targets, as has been demonstrated for inhibitors of Trk kinases, PI3Kδ, and FLT3. mdpi.comnih.govmdpi.com

Target ProteinKey Derivatization StrategyImpact on ActivityReference
TrkA Introduction of a picolinamide (B142947) group at the C-3 position.Significantly enhanced inhibitory activity (IC50 = 1.7 nM). mdpi.comnih.gov
TTK Incorporation of polar moieties in solvent-accessible regions.Modulated physicochemical properties while maintaining high potency (IC50 = 1.7 nM). nih.gov
PI3Kδ Substitution with indole (B1671886) derivatives at the C-5 position.Led to potent and highly selective inhibitors (IC50 = 2.8 nM) by forming additional hydrogen bonds. mdpi.com
FLT3-ITD Optimization of substituents on a phenyl ring at the C-5 position.Resulted in compounds with potent enzymatic activity (IC50 = 0.4 nM) and cellular antiproliferative effects. nih.gov

Advanced Mechanistic Studies of Biological Interactions and Target Identification

A deeper understanding of how pyrazolo[1,5-a]pyrimidine derivatives interact with their biological targets at a molecular level is crucial for rational drug design. The scaffold frequently acts as an ATP-competitive inhibitor of protein kinases, with the fused ring system mimicking the purine (B94841) of ATP to bind in the enzyme's active site. nih.govmdpi.com Future research will employ a suite of advanced techniques to elucidate these mechanisms.

Key areas of focus will include:

Structural Biology: Obtaining high-resolution X-ray crystal structures of pyrazolo[1,5-a]pyrimidine analogs in complex with their target proteins is a primary goal. nih.gov These structures provide invaluable, direct insight into the specific binding modes and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive inhibitor potency and selectivity. nih.govnih.gov

Computational Modeling: Molecular docking and dynamic simulations will continue to be essential tools for predicting binding affinities, understanding SAR, and guiding the design of new analogs. ekb.eg These computational approaches allow for the rapid virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Biochemical and Cellular Assays: Advanced biochemical assays are needed to confirm target engagement and inhibition within the complex cellular environment. Techniques like Western blotting to probe the phosphorylation status of downstream signaling proteins can validate the mechanism of action of kinase inhibitors. nih.gov Furthermore, comprehensive kinase selectivity profiling against large panels of kinases is essential to assess the specificity of new inhibitors and identify potential off-target effects that could lead to toxicity. nih.govnih.gov

These studies will not only help optimize existing inhibitor series but also aid in the identification of entirely new biological targets for this versatile scaffold.

Expanding the Scope of Biological Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has already demonstrated its utility against a broad spectrum of biological targets, primarily within the protein kinase family. nih.govekb.eg This success has established it as a "privileged" scaffold in medicinal chemistry, suggesting its potential applicability is even wider. nih.gov A major direction for future research is to systematically explore its activity against other enzyme families and target classes.

The existing range of targets is extensive and provides a roadmap for future exploration:

Protein Kinases: This family remains a primary focus. Derivatives have shown potent activity against Tropomyosin receptor kinases (TrkA, TrkB, TrkC) for cancer, Cyclin-dependent kinases (CDKs) for cell cycle control in tumors, Pim-1 kinase, Threonine tyrosine kinase (TTK), Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia, and Phosphoinositide 3-kinases (PI3Ks) for inflammation and cancer. mdpi.comnih.govnih.govmdpi.comekb.egnih.gov The structural diversity that can be built around the core scaffold suggests that inhibitors for many other kinases can be developed.

Non-Kinase Targets: Research has also identified activity against targets outside the kinome. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of mycobacterial ATP synthase for treating tuberculosis and as potential RNA polymerase inhibitors. researchgate.netmdpi.com

Future research will involve screening diverse pyrazolo[1,5-a]pyrimidine libraries against new targets implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and viral infections. The synthetic accessibility and tunable nature of the scaffold make it an ideal platform for discovering novel probes and therapeutic leads for a greatly expanded range of biological targets. nbinno.com

Biological Target ClassSpecific ExamplesTherapeutic AreaReference
Tyrosine Kinases TrkA, TrkB, TrkC, FLT3, EGFRCancer mdpi.comnih.govnih.govnih.gov
Serine/Threonine Kinases CDKs, Pim-1, TTK, B-Raf, MEKCancer nih.govnih.govekb.egnih.gov
Lipid Kinases PI3KδInflammation (Asthma, COPD), Cancer mdpi.comnih.gov
Other Enzymes Mycobacterial ATP synthaseInfectious Disease (Tuberculosis) mdpi.com
Nucleic Acid Polymerases RNA PolymeraseInfectious Disease (Antimicrobial) researchgate.net

Q & A

Q. What are the most common synthetic routes for 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, boron trifluoride-mediated reactions can facilitate regioselective functionalization at the 3-position of the pyrazolo[1,5-a]pyrimidine core. One-pot methodologies under solvent-free conditions are also employed to improve efficiency, with yields ranging from 51% to 53% depending on substituents and catalysts .

Q. How is regioselectivity ensured during the synthesis of substituted pyrazolo[1,5-a]pyrimidines?

Regioselectivity is controlled using X-ray crystallography to confirm product structures. For instance, single-crystal analysis of 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CCDC 967390) validated the regiochemical outcome of cyclocondensation reactions. Reaction conditions (e.g., solvent-free, catalyst choice) and steric/electronic effects of substituents further guide selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns and hydrogen bonding (e.g., intramolecular H-bonds between sulfonyl and methylamino groups).
  • HRMS : For accurate mass determination (e.g., observed [M+H]+ at 308.1224 vs. calculated 308.1254).
  • X-ray crystallography : To resolve ambiguities in regiochemistry and verify planar triazolopyridine cores .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Trifluoromethyl groups : Enhance metabolic stability and receptor binding affinity, as seen in adenosine A2A receptor antagonists (Ki = 0.6–1.1 nM) with >1000-fold selectivity over other adenosine receptors .
  • Anthranilamide conjugates : Activate p53-mediated apoptosis in cancer cells via phosphorylation of p53 and upregulation of BAX/Bcl2/p21 pathways. Substituent polarity and steric bulk at the 7-position significantly modulate potency .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) and blood-brain barrier penetration for CNS targets.
  • Rodent models : Use 6-hydroxydopamine-lesioned rats to evaluate A2A receptor antagonists in Parkinson’s disease. Dose optimization (e.g., 0.1–1 mg/kg SCH 412348) balances efficacy with dyskinesia risk .
  • Comparative SAR : Analyze logP, gyration radii, and substituent flexibility to reconcile in vitro binding data with in vivo bioavailability .

Q. How can computational methods enhance the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?

  • Docking studies : Use crystal structures (e.g., PDB 3E7V) for grid generation in Schrödinger Suite. Optimize ligand interactions with Haspin kinase or serotonin receptors by modeling hydrogen bonds and hydrophobic contacts .
  • ADME prediction : Adjust cLogP and polar surface area via substituent tuning (e.g., piperidinyl groups) to improve solubility without sacrificing receptor affinity .

Q. What mechanistic insights explain contradictory cytotoxicity data in anticancer studies?

  • Mitochondrial vs. non-mitochondrial apoptosis : Immunoblot and RT-PCR analyses differentiate p53-dependent pathways (BAX/Bcl2 modulation) from off-target effects.
  • Metabolite profiling : Identify reactive intermediates (e.g., quinone methides) that may cause false-positive cytotoxicity in MTT assays .

Methodological Considerations

Q. How to optimize reaction conditions for one-pot synthesis of pyrazolo[1,5-a]pyrimidines?

  • Catalyst screening : BF3·Et2O improves cyclopropane formation yields (53%) compared to traditional acids.
  • Solvent-free protocols : Reduce side reactions and simplify purification, as demonstrated in barbituric acid condensations .

Q. What strategies mitigate tautomerism issues in azide-tetrazole equilibria?

  • NMR monitoring : Track tautomer ratios (e.g., 1:19 azide:tetrazole in CDCl3) to optimize reaction quench points.
  • IR spectroscopy : Identify characteristic azide (~2100 cm⁻¹) and tetrazole (1600–1500 cm⁻¹) stretches to confirm product stability .

Q. How to validate target engagement in enzyme inhibition assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to Haspin kinase or 5-HT6 receptors by measuring protein melting shifts.
  • Kinase selectivity panels : Test against >100 kinases to rule off-target effects, as done for SCH 412348 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.